molecular formula C20H25FN4O B5228278 1-(3-Fluoro-4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea

1-(3-Fluoro-4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea

Cat. No.: B5228278
M. Wt: 356.4 g/mol
InChI Key: CCVGNBZRLYLTRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential pharmacological properties, including their roles as enzyme inhibitors, receptor antagonists, or other bioactive agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Fluoro-4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea typically involves the following steps:

    Formation of the Urea Core: This can be achieved by reacting an isocyanate with an amine. For example, 3-Fluoro-4-methylphenyl isocyanate can be reacted with 2-(4-phenylpiperazin-1-yl)ethylamine under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, at temperatures ranging from room temperature to reflux conditions. Catalysts or bases like triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactors, automated synthesis, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce any reducible functional groups present in the molecule.

    Substitution: Halogen atoms like fluorine can be substituted using nucleophilic substitution reactions with reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could replace the fluorine atom with other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and enzyme functions.

    Medicine: Potential therapeutic applications, such as enzyme inhibitors or receptor antagonists.

    Industry: Use in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include enzymes involved in metabolic pathways or receptors in the nervous system.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Fluoro-4-methylphenyl)-3-[2-(4-methylpiperazin-1-yl)ethyl]urea
  • 1-(3-Chloro-4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
  • 1-(3-Fluoro-4-methylphenyl)-3-[2-(4-phenylpiperidin-1-yl)ethyl]urea

Uniqueness

1-(3-Fluoro-4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea is unique due to the specific substitution pattern on the phenyl ring and the presence of the piperazine moiety. These structural features may confer distinct pharmacological properties, such as increased potency, selectivity, or metabolic stability.

Properties

IUPAC Name

1-(3-fluoro-4-methylphenyl)-3-[2-(4-phenylpiperazin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25FN4O/c1-16-7-8-17(15-19(16)21)23-20(26)22-9-10-24-11-13-25(14-12-24)18-5-3-2-4-6-18/h2-8,15H,9-14H2,1H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCVGNBZRLYLTRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCCN2CCN(CC2)C3=CC=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.